Cas no 2503205-44-3 (1-{3-oxabicyclo3.1.1heptan-1-yl}methanamine)
1-{3-oxabicyclo3.1.1heptan-1-yl}methanamine Chemical and Physical Properties
Names and Identifiers
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- EN300-27115459
- 2503205-44-3
- 1-[(1s,5s)-3-oxabicyclo[3.1.1]heptan-1-yl]methanamine
- 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine
- EN300-27115458
- 3-Oxabicyclo[3.1.1]heptane-1-methanamine
- 1-{3-oxabicyclo3.1.1heptan-1-yl}methanamine
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- MDL: MFCD32859580
- Inchi: 1S/C7H13NO/c8-4-7-1-6(2-7)3-9-5-7/h6H,1-5,8H2
- InChI Key: OTYQELMODCCAEL-UHFFFAOYSA-N
- SMILES: C12(CN)CC(C1)COC2
Computed Properties
- Exact Mass: 127.099714038g/mol
- Monoisotopic Mass: 127.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.098±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 193.7±13.0 °C(Predicted)
- pka: 10.12±0.29(Predicted)
1-{3-oxabicyclo3.1.1heptan-1-yl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27115458-1g |
1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine |
2503205-44-3 | 1g |
$1500.0 | 2023-09-11 | ||
| Enamine | EN300-27115458-5g |
1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine |
2503205-44-3 | 5g |
$4349.0 | 2023-09-11 | ||
| Enamine | EN300-27115458-10g |
1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine |
2503205-44-3 | 10g |
$6450.0 | 2023-09-11 | ||
| Enamine | EN300-27115458-0.05g |
1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine |
2503205-44-3 | 95.0% | 0.05g |
$1261.0 | 2025-03-20 | |
| Enamine | EN300-27115458-0.1g |
1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine |
2503205-44-3 | 95.0% | 0.1g |
$1320.0 | 2025-03-20 | |
| Enamine | EN300-27115458-0.25g |
1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine |
2503205-44-3 | 95.0% | 0.25g |
$1381.0 | 2025-03-20 | |
| Enamine | EN300-27115458-0.5g |
1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine |
2503205-44-3 | 95.0% | 0.5g |
$1440.0 | 2025-03-20 | |
| Enamine | EN300-27115458-1.0g |
1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine |
2503205-44-3 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 | |
| Enamine | EN300-27115458-2.5g |
1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine |
2503205-44-3 | 95.0% | 2.5g |
$2940.0 | 2025-03-20 | |
| Enamine | EN300-27115458-5.0g |
1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine |
2503205-44-3 | 95.0% | 5.0g |
$4349.0 | 2025-03-20 |
1-{3-oxabicyclo3.1.1heptan-1-yl}methanamine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 1-{3-oxabicyclo3.1.1heptan-1-yl}methanamine
Introduction to Compound with CAS No. 2503205-44-3 and Product Name: 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine
The compound with the CAS number 2503205-44-3 and the product name 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its complex bicyclic structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The bicyclic framework of 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine contributes to its unique chemical properties, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel scaffolds that can enhance the pharmacological activity of small molecule drugs. The bicyclo[3.1.1]heptane core is particularly noteworthy due to its rigid structure, which can improve binding affinity and selectivity in biological targets. This structural motif has been extensively studied for its role in modulating various biological pathways, including those involved in inflammation, pain, and neurodegenerative diseases.
The synthesis of 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine involves intricate organic transformations that highlight the expertise required in medicinal chemistry. The introduction of the oxabicyclic ring into the molecular structure not only imparts unique stereochemical properties but also opens up possibilities for diverse functionalization. This compound serves as a testament to the ingenuity of synthetic chemists in creating complex molecules with tailored biological activities.
One of the most compelling aspects of 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine is its potential as a pharmacophore in drug design. The combination of the bicyclic scaffold and the amine functional group suggests that this compound may exhibit multiple modes of interaction with biological targets. Such features are highly desirable in the development of next-generation therapeutics, where polypharmacicity can lead to enhanced efficacy and reduced side effects.
Recent studies have demonstrated the importance of bicyclic compounds in addressing unmet medical needs. For instance, derivatives of bicyclo[3.1.1]heptane have been explored for their anti-inflammatory and analgesic properties. The structural features of 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine, particularly its oxygen-containing heterocycle, may contribute to its ability to modulate key enzymes and receptors involved in these pathways.
The chemical diversity introduced by the oxabicyclic ring in 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine also offers opportunities for structure-based drug design (SBDD). By leveraging computational methods and high-throughput screening, researchers can rapidly identify analogs with improved pharmacokinetic profiles and target engagement. This approach is particularly valuable in modern drug discovery, where efficiency and precision are paramount.
Moreover, the amine group in 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine provides a handle for further derivatization, allowing chemists to explore a wide range of chemical space. This flexibility is crucial for optimizing drug candidates, as it enables the fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability.
The potential applications of CAS No 2503205-44-3 extend beyond traditional therapeutic areas. For example, its structural motifs could be exploited in the development of agrochemicals or specialty chemicals, where similar scaffolds have shown promise. The versatility of this compound underscores its importance as a building block for innovative chemical synthesis.
In conclusion, CAS No 2503205-44-3 and its corresponding product name (1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine) represent a significant contribution to the field of medicinal chemistry. The unique structural features of this compound make it a valuable tool for drug discovery and therapeutic development. As research continues to uncover new applications for bicyclic compounds, molecules like this one will undoubtedly play a crucial role in shaping the future of medicine.
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